molecular formula C20H20N2O2 B11624483 Ethyl 6,8-dimethyl-4-(phenylamino)quinoline-3-carboxylate

Ethyl 6,8-dimethyl-4-(phenylamino)quinoline-3-carboxylate

Cat. No.: B11624483
M. Wt: 320.4 g/mol
InChI Key: DEFVNVNONGGPJR-UHFFFAOYSA-N
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Description

Ethyl 6,8-dimethyl-4-(phenylamino)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,8-dimethyl-4-(phenylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a suitable catalyst to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-dimethyl-4-(phenylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 6,8-dimethyl-4-(phenylamino)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6,8-dimethyl-4-(phenylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,6,8-trichloroquinoline-3-carboxylate
  • 4-Hydroxy-2-quinolones
  • 2-Arylquinoline derivatives

Uniqueness

Ethyl 6,8-dimethyl-4-(phenylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its phenylamino group and ester functionality contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 4-anilino-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C20H20N2O2/c1-4-24-20(23)17-12-21-18-14(3)10-13(2)11-16(18)19(17)22-15-8-6-5-7-9-15/h5-12H,4H2,1-3H3,(H,21,22)

InChI Key

DEFVNVNONGGPJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=CC=C3

Origin of Product

United States

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